N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
Descripción
N-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound combining two pharmacologically significant scaffolds: the 1,3,4-oxadiazole and isoxazole moieties. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, enhancing metabolic stability and binding interactions in medicinal chemistry applications . The isoxazole ring, a five-membered aromatic heterocycle with oxygen and nitrogen atoms, contributes to bioactivity through hydrogen bonding and π-π stacking interactions .
While direct spectroscopic or biological data for this compound are absent in the provided evidence, analogs in the literature suggest its synthesis would involve coupling 3-methylisoxazole-5-carboxylic acid with a 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine intermediate, likely using coupling reagents like POCl₃ or carbodiimides .
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-8-4-5-9(2)11(6-8)14-17-18-15(21-14)16-13(20)12-7-10(3)19-22-12/h4-7H,1-3H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNIOCHVVISQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
- Chemical Name : N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
- CAS Number : 1208868-82-9
- Molecular Formula : C19H16N4O2
- Molecular Weight : 332.36 g/mol
Antitumor Activity
Research indicates that compounds similar to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide exhibit significant antitumor effects. For instance, a study highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism : Inhibition of key signaling pathways involved in tumor growth.
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) showed reduced viability upon treatment with oxadiazole derivatives .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 15 | Apoptosis induction |
| Oxadiazole Derivative B | MDA-MB-231 | 10 | Cell cycle arrest |
Anti-inflammatory Activity
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide has been evaluated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators:
- Key Findings : Reduction in TNF-alpha and IL-6 levels in vitro.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has demonstrated its effectiveness against various bacterial strains:
- Methodology : Disk diffusion and Minimum Inhibitory Concentration (MIC) assays were employed.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Antitumor Effects : A series of oxadiazole derivatives were tested for their cytotoxicity against human cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced antitumor activity .
- Inflammation Model : In a murine model of inflammation, treatment with oxadiazole derivatives resulted in a marked decrease in paw edema and inflammatory cell infiltration .
Comparación Con Compuestos Similares
Structural and Physicochemical Comparisons
A comparative analysis with structurally related compounds highlights key differences (Table 1):
Key Observations :
- Metabolic Stability : The target compound’s oxadiazole and isoxazole rings likely confer greater metabolic stability compared to tetrazole-based analogs (), which may be prone to hydrolysis .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
